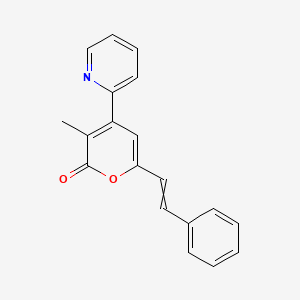
3-Methyl-6-(2-phenylethenyl)-4-(pyridin-2-yl)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-(2-phenylethenyl)-4-(pyridin-2-yl)-2H-pyran-2-one is a complex organic compound with a unique structure that combines a pyranone ring with pyridine and phenylethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(2-phenylethenyl)-4-(pyridin-2-yl)-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(2-phenylethenyl)-4-(pyridin-2-yl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and alkoxides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-Methyl-6-(2-phenylethenyl)-4-(pyridin-2-yl)-2H-pyran-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate these mechanisms and identify the exact molecular interactions.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-(pyridin-2-yl)-2H-pyran-2-one: Lacks the phenylethenyl group, which may affect its reactivity and applications.
6-(2-Phenylethenyl)-4-(pyridin-2-yl)-2H-pyran-2-one: Lacks the methyl group, potentially altering its chemical properties.
Uniqueness
3-Methyl-6-(2-phenylethenyl)-4-(pyridin-2-yl)-2H-pyran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61453-95-0 |
|---|---|
Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
3-methyl-6-(2-phenylethenyl)-4-pyridin-2-ylpyran-2-one |
InChI |
InChI=1S/C19H15NO2/c1-14-17(18-9-5-6-12-20-18)13-16(22-19(14)21)11-10-15-7-3-2-4-8-15/h2-13H,1H3 |
InChI Key |
ONIAAWPFRCMUKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(OC1=O)C=CC2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


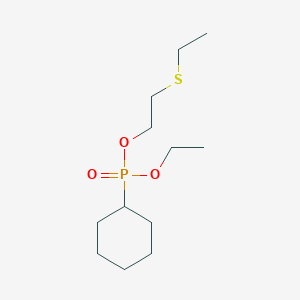
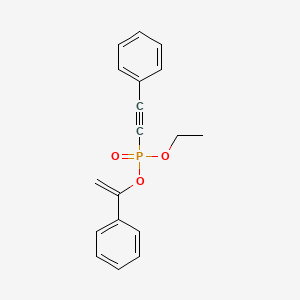
![L-Proline, 1-[N-(N-L-alanyl-L-alanyl)-L-alanyl]-](/img/structure/B14576652.png)
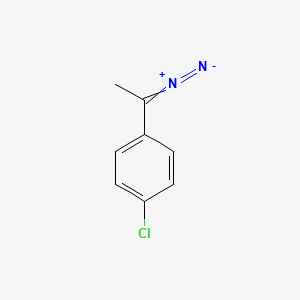
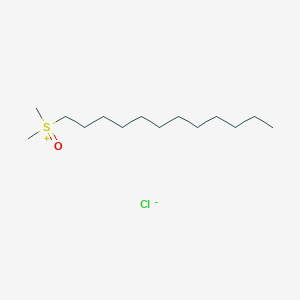
![2,4,6-Tris{[ethyl(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14576681.png)
![2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]oxan-4-ol](/img/structure/B14576686.png)
![1H-Benzimidazole, 1-methyl-2-[2-(4-methyl-2-thiazolyl)ethyl]-](/img/structure/B14576687.png)
![2-{2-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophen-3-yl}-1,3-dioxolane](/img/structure/B14576692.png)
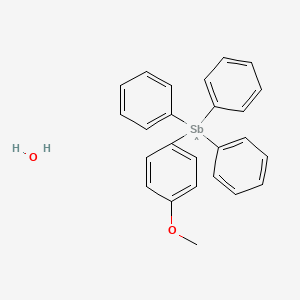
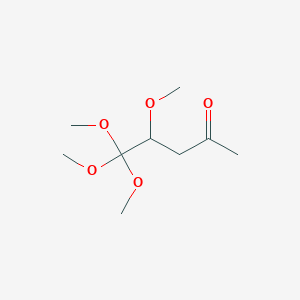
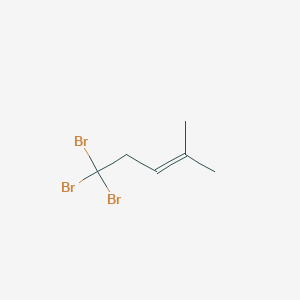
![Tributyl-[2-methyl-2-(3-methyloxiran-2-yl)propoxy]stannane](/img/structure/B14576706.png)
![2-Chloro-5-(chloromethyl)-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B14576716.png)
